molecular formula C7H8FN B1315733 2-Fluoro-6-methylaniline CAS No. 443-89-0

2-Fluoro-6-methylaniline

Cat. No. B1315733
CAS RN: 443-89-0
M. Wt: 125.14 g/mol
InChI Key: CMVJYZNBMRJICR-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylaniline is a colorless to light yellow liquid . It is used in the preparation of arylmethylene heterocyclic compounds as Kv1.3 potassium shaker channel blockers .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-methylaniline is C7H8FN . Its average mass is 125.144 Da and its monoisotopic mass is 125.064079 Da .


Physical And Chemical Properties Analysis

2-Fluoro-6-methylaniline has a density of 1.082 g/mL at 25 °C . Its refractive index is 1.536 . The boiling point is 187.0±20.0 °C at 760 mmHg . The vapor pressure is 0.6±0.4 mmHg at 25°C . The flash point is 80.1±7.3 °C .

Scientific Research Applications

Hybridization Probe Development

One application of 2-Fluoro-6-methylaniline derivatives is in the development of nucleotide probes. A study by Aro-Heinilä et al. (2019) synthesized a 3-fluoro-6-methylaniline nucleoside and incorporated it into an oligonucleotide, revealing its potential as a high-affinity, nucleobase-specific hybridization probe. This probe showed increased duplex stability and a clear preference for binding specific nucleobases, alongside distinct NMR resonance shifts that provide detailed information on mercury-mediated base pairing (Aro-Heinilä, Lönnberg, & Virta, 2019).

Catalysis and Chemical Transformations

2-Fluoro-6-methylaniline is instrumental in catalysis and chemical transformations. Yang et al. (2015) designed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex, utilizing fluorous imidazolium salts derived from 2-Fluoro-6-methylaniline. This complex exhibited significantly higher activity in catalyzing the formylation and methylation of amines using CO2, demonstrating its efficiency and potential for recyclability in chemical reactions (Yang et al., 2015).

Environmental Toxicology

In the realm of environmental toxicology, 2-Fluoro-6-methylaniline's impact was assessed through a metabonomic study on the earthworm Eisenia veneta. Bundy et al. (2002) investigated toxicant-induced biochemical changes, identifying novel biomarkers of xenobiotic toxicity. This research underscores the compound's utility in understanding the toxicological effects of certain chemicals on living organisms (Bundy et al., 2002).

Molecular Structure and Spectroscopy

Research into the structure and vibrations of 2-Fluoro-N-methylaniline revealed insights into its molecular configurations. Liu et al. (2017) conducted a study focusing on the stable conformers of 2-Fluoro-N-methylaniline, analyzing its structure in various states and discussing the effects of substitution on its molecular structure and vibrations. This work contributes to a deeper understanding of the compound's physical and chemical properties (Liu et al., 2017).

Safety And Hazards

2-Fluoro-6-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-fluoro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVJYZNBMRJICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556742
Record name 2-Fluoro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methylaniline

CAS RN

443-89-0
Record name 2-Fluoro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 8.15 g (38.5 mmol) of N-t-butoxycarbonyl-2-fluoroaniline in 30 ml of dry THF was cooled to -70° C., and 46.3 ml (93 mmol) of 2.0M t-butyllithium in pentane was added dropwise at a rate sufficient to maintain the temperature below -65° C. When the addition was complete the reaction mixture was stirred at -70° C. for 15 minutes, warmed to -20° C. and stirred for 2.5 hours. A solution of 6.8 g (30 mmol) of methyl iodide in THF was added and the reaction was allowed to warm to room temperature. The reaction mixture was partitioned between ether and water, and the organic layer was washed with saturated aqueous NaCl and dried (MgSO4). Evaporation at reduced pressure gave a yellow solid which was added to 25 ml of 3N HCl and heated at reflux for 3 hours. After cooling to room temperature the pH of the solution was adjusted to pH 7, and the solution was extracted twice with methylene chloride. The combined organic phases were washed with water and dried (MgSO4). Evaporation at reduced pressure gave a yellow oil which was Kugelrohr distilled to yield 3.8 g (80%) of the desired product as a liquid, b.p. 91°-93° C. (0.1 mm). IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The crude carbamate from step 2 (7.2 g, 32 mmol) was treated with trifluoroacetic acid (30 mL). The resulting solution was stirred at room temperature for 30 minutes, then most of trifluoroacetic acid was evaporated under vacuum. The residue was diluted with CH2Cl2 and poured into a slurry of solid Na2CO3 in CH2Cl2. The resulting slurry was carefully treated with EtOAc to increase product solubility, then filtered through a pad of silica gel and the product washed off with EtOAc. The filtrate and washings were concentrated under vacuum to afford 2-fluoro-6-methylaniline as a yellow solid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-methylaniline
Reactant of Route 2
2-Fluoro-6-methylaniline
Reactant of Route 3
2-Fluoro-6-methylaniline
Reactant of Route 4
2-Fluoro-6-methylaniline
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-methylaniline
Reactant of Route 6
2-Fluoro-6-methylaniline

Citations

For This Compound
19
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… data, one is able to suggest, and with a quite large confidence, that the estimated values for the three isomers that were not studied experimentally, namely, 2-fluoro-6-methylaniline, 3-…
Number of citations: 14 pubs.acs.org
AM Ferrari, BQ Wei, L Costantino… - Journal of medicinal …, 2004 - ACS Publications
… ), and the conformation that it adopts in complex with 2-fluoro-6-methylaniline (green). The crystallographic configuration of 2-fluoro-6-methylaniline is shown (carbon in gray, nitrogen in …
Number of citations: 282 pubs.acs.org
S Sergeyev, AK Yadav, P Franck… - Journal of medicinal …, 2016 - ACS Publications
… available with the exception of 4-bromo-2-fluoro-6-methylaniline (13c), which was prepared by bromination of commercially available 2-fluoro-6-methylaniline (14) (Scheme 2). 4-Amino-…
Number of citations: 20 pubs.acs.org
L Raimondi, M Benaglia, F Cozzi - European Journal of …, 2014 - Wiley Online Library
… N-(2-Fluoro-6-methylphenyl)-3,4-(9,10-dihydroanthracene-9,10-diyl)succinimide (9): Prepared on the same scale as described for 8 from anhydride 1 and 2-fluoro-6-methylaniline in 75 …
X Cai, L Wang, Y Yi, D Deng, M Shi, M Tang… - European Journal of …, 2023 - Elsevier
Salt-inducible kinases (SIKs) play a crucial role in inflammation process, acting as molecular switches that regulate the transformation of M1/M2 macrophages. HG-9-91–01 is a SIKs …
Number of citations: 3 www.sciencedirect.com
L Zhou, X Ye, K Wang, H Shen, T Wang, X Zhang… - Bioorganic …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1), a member of mitogen-activated protein kinase kinase kinase kinase (MAP4K) family of Ste20 serine/threonine kinases, is a negative …
Number of citations: 3 www.sciencedirect.com
SY Lin, YH Kuo, YW Tien, YY Ke, WT Chang… - European Journal of …, 2019 - Elsevier
… Following standard procedure A, 2-fluoro-6-methylaniline (2i, 0.440 g, 3.51 mmol), 1.0 N HCl (aq) (5.0 mL), and ammonium thiocyanate (0.294 g, 3.87 mmol) were used to carry out the …
Number of citations: 6 www.sciencedirect.com
A Mohamed, M Salah, M Tahoun, M Hawner… - 2022 - 38.242.244.204
A novel approach for the dual inhibition of steroid sulfatase (STS) and 17ß-hydroxysteroid dehydrogenase type 1(17ß HSD1) by a single drug was explored, starting from in-house 17ß …
Number of citations: 2 38.242.244.204
B Nachtsheim - 2019 - … .s3.amazonaws.com
The reactivity of ortho-functionalized N-heterocycle-substituted iodoarenes (NHIAs) as organocatalysts in iodine (I/III)-mediated oxidations was systematically investigated in the α-…
C Perez, J Li, F Parlati, M Rouffet, Y Ma… - Journal of medicinal …, 2017 - ACS Publications
… To a solution of 2-fluoro-6-methylaniline (0.5 g, 4.0 mmol) in 75% sulfuric acid (4 mL) was added nitrobenzene (0.409 mL, 4.0 mmol) and glycerol (0.588 mL, 8.0 mmol). The …
Number of citations: 74 pubs.acs.org

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